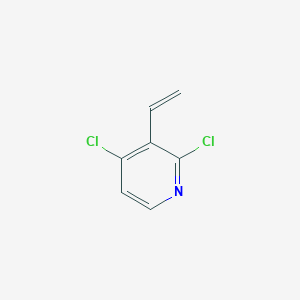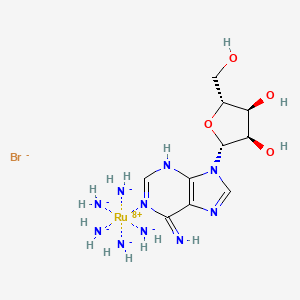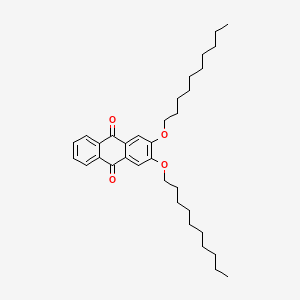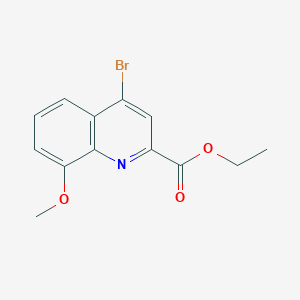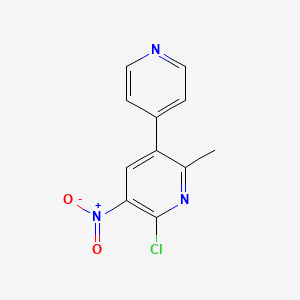![molecular formula C18H4F6O6 B13127093 6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is an organic compound with the chemical formula C18H4F6O6. It is a white or off-white solid that is insoluble in common solvents . This compound is an important intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone involves the reaction of biphenyl ether diol with difluoromethylbenzene . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled conditions, including specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.
Wissenschaftliche Forschungsanwendungen
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound is used as a catalyst in various chemical reactions.
Bis(trifluoromethyl)tetrasulfane: Known for its applications in trifluoromethylthiolation reactions.
Uniqueness
6,7’-Bis(trifluoromethyl)-[5,5’-biisobenzofuran]-1,1’,3,3’-tetraone is unique due to its specific structure and the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity.
Eigenschaften
Molekularformel |
C18H4F6O6 |
|---|---|
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
6-[1,3-dioxo-6-(trifluoromethyl)-2-benzofuran-5-yl]-4-(trifluoromethyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C18H4F6O6/c19-17(20,21)10-4-8-7(13(25)29-14(8)26)3-6(10)5-1-9-12(16(28)30-15(9)27)11(2-5)18(22,23)24/h1-4H |
InChI-Schlüssel |
LZGIGYVLIXNAAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)OC2=O)C(F)(F)F)C3=CC4=C(C=C3C(F)(F)F)C(=O)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




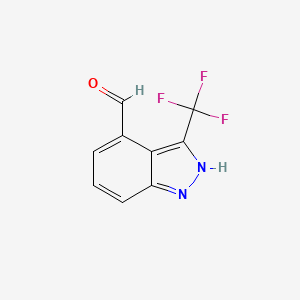
![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
![tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B13127033.png)
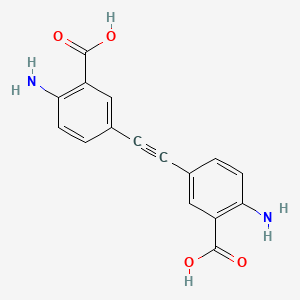

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)
